molecular formula C16H13ClN2S3 B12036727 2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole CAS No. 477332-71-1

2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B12036727
CAS No.: 477332-71-1
M. Wt: 364.9 g/mol
InChI Key: SPXQVFVOXLDEGB-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of benzyl chloride derivatives with thiourea under specific conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which then cyclize to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiadiazole derivatives. These products can have different properties and applications depending on the nature of the substituents introduced.

Scientific Research Applications

2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
  • 2-[(3-Chlorobenzyl)thio]acetohydrazide
  • 3-Chlorobenzyl bromide

Uniqueness

2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both benzylthio and chlorobenzylthio groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

477332-71-1

Molecular Formula

C16H13ClN2S3

Molecular Weight

364.9 g/mol

IUPAC Name

2-benzylsulfanyl-5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H13ClN2S3/c17-14-8-4-7-13(9-14)11-21-16-19-18-15(22-16)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2

InChI Key

SPXQVFVOXLDEGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

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